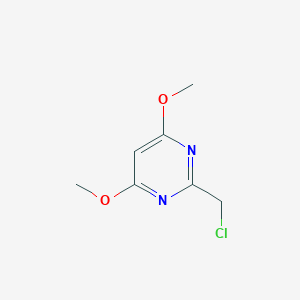
3-Thiatetradecansäure
Übersicht
Beschreibung
3-Thiatetradecanoic acid (3-thia TDA) is an analog of the 14-carbon saturated fatty acid myristic acid, wherein the C-3 carbon has been replaced by sulfur in a thioether linkage. When chronically administered to rats, 3-thia TDA acts as a peroxisome inducer (PPAR ligand), increases fatty acid oxidation, and lowers plasma lipid levels. Incorporation of 3-thia TDA into dietary regimens at 150 and 300 mg/kg in rats induces the formation of oleic acid via Δ9-desaturase, and dose-dependently increases Δ9-desaturase mRNA levels.
Wissenschaftliche Forschungsanwendungen
Analogon der Myristinsäure
3-Thiatetradecansäure (3-thia TDA) ist ein Analogon der 14-Kohlenstoff-gesättigten Fettsäure Myristinsäure. In dieser Verbindung wurde der C-3-Kohlenstoff durch Schwefel in einer Thioetherbindung ersetzt .
Peroxisomeninduktor
Chronisch an Ratten verabreicht, wirkt 3-thia TDA als Peroxisomeninduktor . Peroxisomen sind essentielle zelluläre Komponenten, die an wichtigen Stoffwechselwegen beteiligt sind, darunter der Lipidstoffwechsel und Entgiftungsprozesse.
PPAR-Ligand
3-thia TDA ist ein Ligand für Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs) . PPARs sind Transkriptionsfaktoren, die eine entscheidende Rolle im Fettsäurestoffwechsel und der Energiehomöostase spielen .
Erhöht die Fettsäureoxidation
3-thia TDA erhöht die Fettsäureoxidation . Dieser Prozess ist entscheidend für die Energieproduktion in Zellen, insbesondere während Fasten oder Bewegung.
Senkt die Plasmalipidspiegel
Es wurde gezeigt, dass 3-thia TDA die Plasmalipidspiegel senkt . Dies könnte potenziell bei der Behandlung von Erkrankungen im Zusammenhang mit hohen Lipidspiegeln wie Herz-Kreislauf-Erkrankungen von Vorteil sein.
Induziert die Bildung von Ölsäure
Die Einarbeitung von 3-thia TDA in Diätpläne bei 150 und 300 mg/kg bei Ratten induziert die Bildung von Ölsäure über Δ9-Desaturase und erhöht dosisabhängig die Δ9-Desaturase-mRNA-Spiegel . Ölsäure ist eine einfach ungesättigte Fettsäure, die für verschiedene biologische Funktionen wichtig ist.
Beeinflusst die Fettsäurezusammensetzung
Die Verabreichung von 3-thia TDA kann die Fettsäurezusammensetzung in Plasma und Leber beeinflussen, indem sie die Menge an Monoenen erhöht . Monoene sind eine Art von ungesättigten Fettsäuren, zu denen Ölsäure gehört.
Potenzielle therapeutische Anwendungen
Angesichts seiner Auswirkungen auf den Lipidstoffwechsel und die PPAR-Aktivierung könnte 3-thia TDA potenzielle therapeutische Anwendungen bei Erkrankungen wie Dyslipidämie, Stoffwechselerkrankungen und bestimmten Krebsarten haben
Wirkmechanismus
Target of Action
3-Thiatetradecanoic Acid primarily targets N-myristoyltransferase (NMT) and Peroxisome proliferator-activated receptors (PPARs) . NMT is involved in the metabolism of thiofatty acids , while PPARs are transcription factors involved in fatty acid metabolism and energy homeostasis .
Mode of Action
3-Thiatetradecanoic Acid acts as a substrate for NMT and an activator of PPARs . It interacts with these targets, leading to changes in the metabolism of thiofatty acids and the activation of PPARs .
Biochemical Pathways
The compound’s interaction with NMT and PPARs affects the metabolism of thiofatty acids and the activation of PPARs . This leads to changes in fatty acid metabolism and energy homeostasis .
Result of Action
When administered, 3-Thiatetradecanoic Acid acts as a peroxisome inducer, increases fatty acid oxidation, and lowers plasma lipid levels . It also induces the formation of oleic acid via Δ9-desaturase, and dose-dependently increases Δ9-desaturase mRNA levels .
Biochemische Analyse
Biochemical Properties
3-Thiatetradecanoic Acid is known to interact with various enzymes and proteins. It acts as a peroxisome inducer (PPAR ligand), increases fatty acid oxidation, and lowers plasma lipid levels . This suggests that 3-Thiatetradecanoic Acid plays a significant role in biochemical reactions, particularly those involving lipid metabolism.
Cellular Effects
The effects of 3-Thiatetradecanoic Acid on cells are primarily related to its role in fatty acid metabolism. By acting as a PPAR ligand, 3-Thiatetradecanoic Acid can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Thiatetradecanoic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression. As a PPAR ligand, it can bind to PPAR receptors, leading to the activation or inhibition of enzymes involved in fatty acid metabolism .
Metabolic Pathways
3-Thiatetradecanoic Acid is involved in fatty acid metabolism, acting as a PPAR ligand . This suggests that it interacts with enzymes and cofactors involved in this metabolic pathway, potentially affecting metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
2-undecylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSKBQAJULWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047545 | |
| Record name | 3-Thiatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116296-31-2 | |
| Record name | 2-(Undecylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)







![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)
